Chemical structure and properties of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate
Chemical structure and properties of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to provide a robust and scientifically grounded resource.
Introduction and Chemical Identity
Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate belongs to the class of phenoxyacetic acid derivatives, a scaffold known to exhibit a wide range of biological activities.[1] The presence of bromine atoms and a carbamoyl group on the phenyl ring is anticipated to significantly influence its physicochemical properties and pharmacological profile.
Chemical Structure:
Figure 1: 2D Chemical Structure of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate
Table 1: Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | Methyl 2-(2,4-dibromo-6-carbamoylphenoxy)acetate | N/A |
| CAS Number | 1400644-40-7 | [2] |
| Molecular Formula | C₁₀H₉Br₂NO₄ | [2] |
| Molecular Weight | 367.0 g/mol | [2] |
| InChI | InChI=1S/C10H9Br2NO4/c1-16-8(14)4-17-9-6(10(13)15)2-5(11)3-7(9)12/h2-3H,4H2,1H3,(H2,13,15) | N/A |
| InChIKey | FOSBTFWVCCYGRS-UHFFFAOYSA-N | N/A |
| SMILES | COC(=O)COC1=C(C(=O)N)C=C(Br)C=C1Br | N/A |
Proposed Synthesis
Figure 2: Proposed Synthetic Workflow
Step 1: Synthesis of 2,4-Dibromo-6-carbamoylphenol (Intermediate 1)
The synthesis of the key intermediate, a substituted salicylamide, can be achieved through the direct bromination of salicylamide. The hydroxyl and amide groups are ortho-, para-directing, and activating, making the aromatic ring susceptible to electrophilic substitution.
Experimental Protocol:
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Reaction Setup: To a solution of salicylamide (1 equivalent) in glacial acetic acid, slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise at room temperature with constant stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
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Purification: The crude product is washed with cold water to remove any remaining acetic acid and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dibromo-6-carbamoylphenol.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: It is a polar protic solvent that can dissolve both the starting material and bromine, facilitating the reaction.
-
Stoichiometry of Bromine: A slight excess of bromine ensures the complete dibromination of the aromatic ring at the positions activated by the hydroxyl and carbamoyl groups.
-
Recrystallization: This is a standard purification technique to remove any mono-brominated or other side products.
Step 2: Synthesis of Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate (Final Product)
The final product can be synthesized via a Williamson ether synthesis, which involves the reaction of the phenoxide ion of the intermediate with an alkyl halide.[3][4]
Experimental Protocol:
-
Reaction Setup: To a solution of 2,4-dibromo-6-carbamoylphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2-3 equivalents) and methyl bromoacetate (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is stirred and heated under reflux for several hours. The progress of the reaction is monitored by TLC.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure.
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Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate.
Causality Behind Experimental Choices:
-
Potassium Carbonate as Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Anhydrous conditions are crucial to prevent hydrolysis of the ester.
-
Acetone as Solvent: It is a polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve the reactants.
-
Methyl Bromoacetate as Alkylating Agent: It provides the methyl acetate moiety to be attached to the phenoxide.[4]
-
Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.
Physicochemical and Spectroscopic Properties (Predicted)
As no experimental data is publicly available, the following properties are predicted based on the chemical structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Physical State | White to off-white solid | Similar substituted phenoxyacetic acid derivatives are solids at room temperature. |
| Melting Point | 150 - 180 °C | The presence of multiple polar functional groups and bromine atoms would lead to a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | The ester and amide functionalities, along with the halogen atoms, suggest this solubility profile. Phenoxyacetic acid itself has limited water solubility.[5] |
Predicted Spectroscopic Data
The following spectral data are predictions based on the functional groups present in the molecule and known chemical shift/frequency ranges.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | Ar-H | Aromatic proton ortho to the carbamoyl group. |
| ~ 7.6 - 7.8 | d | 1H | Ar-H | Aromatic proton ortho to a bromine atom. |
| ~ 6.0 - 7.0 | br s | 2H | -CONH₂ | Amide protons, often broad and can exchange with D₂O. |
| ~ 4.7 | s | 2H | -OCH₂CO- | Methylene protons of the acetate group. |
| ~ 3.8 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 - 170 | C=O (ester) | Typical range for ester carbonyl carbons. |
| ~ 165 - 168 | C=O (amide) | Typical range for primary amide carbonyl carbons. |
| ~ 150 - 155 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |
| ~ 110 - 140 | Ar-C | Aromatic carbons. |
| ~ 65 - 70 | -OCH₂CO- | Methylene carbon of the acetate group. |
| ~ 52 - 54 | -OCH₃ | Methyl carbon of the ester group. |
Table 5: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Key Signals | Rationale |
| IR (KBr, cm⁻¹) | ~ 3400 & 3200 (N-H stretch, amide), ~ 1760 (C=O stretch, ester), ~ 1680 (C=O stretch, amide I band), ~ 1600 (N-H bend, amide II band), ~ 1250 (C-O stretch, ether), ~ 1100-1200 (C-O stretch, ester) | Based on characteristic absorption frequencies of the functional groups. |
| Mass Spec. (EI) | M⁺ peak with isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). Fragments corresponding to loss of -OCH₃, -COOCH₃, and cleavage of the ether bond. | The presence of two bromine atoms will give a characteristic isotopic cluster. |
Potential Applications and Fields of Research
While specific biological activities for Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate have not been reported, its structural features suggest several potential areas for investigation in drug discovery and development.
Figure 3: Potential Research Applications
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Anti-inflammatory Activity: Many phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties.[1] The substitution pattern on the aromatic ring can modulate this activity.
-
Anticancer Activity: The salicylamide core is a known pharmacophore in a number of anticancer agents. Further investigation into the cytotoxic effects of this compound against various cancer cell lines could be a promising research avenue.
-
Herbicidal and Fungicidal Activity: Phenoxyacetic acids are a well-known class of herbicides. The specific substitutions on the target molecule may confer interesting herbicidal or fungicidal properties.
-
Enzyme Inhibition: The carbamoyl group and the overall electronic nature of the molecule could make it a candidate for screening against various enzyme targets.
Safety and Handling
For research purposes only. Not for human or veterinary use.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at -20°C for long-term stability.[2]
Conclusion
Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, structure, and properties to facilitate and inspire future research endeavors. The proposed synthetic route is based on reliable and well-documented chemical transformations, offering a clear path for its preparation. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully elucidate the potential of this compound.
References
-
AK Lectures. Amide Formation from Carboxylic Acids. [Link]
-
PMC. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. [Link]
-
PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
- Google Patents. CN105646269A - Synthetic method of salicylamide.
-
University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Direct synthesis of salicylamide from phenol and urea over ZnO catalyst. [Link]
-
Organic Chemistry. IR Spectrum: Alcohols and Phenols. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
-
PMC. Visible light assisted reduction of 4-nitrophenol to 4-aminophenol on Ag/TiO2 photocatalysts synthesized by hybrid templates. [Link]
-
Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
- Google Patents. Process for preparing salicylamide compounds.
-
ACS Publications. Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies | Industrial & Engineering Chemistry Research. [Link]
-
BIOFOUNT. Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
PubChem. 2,4-Dibromophenol. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. Methyl 2-bromoacetate. [Link]
-
MDPI. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. [Link]
-
Astech Ireland. Safety Data Sheet: 4-Aminophenol. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material. [Link]
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
Astech Ireland. Safety Data Sheet: 4-Aminophenol. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
Chemical Safety in Schools. "aminophenol (p-aminophenol)" Search Result. [Link]
-
SpectraBase. 2-Bromophenol - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 4-Bromophenol. [Link]
-
ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]
-
Mol-Instincts. 2,4-Dibromophenol 615-58-7. [Link]
-
University of Calgary. Ch20 : Amide hydrolysis. [Link]
-
Chemguide. the hydrolysis of amides. [Link]
-
PubChem. Phenoxyacetic acid. [Link]
-
ACS Publications. Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
ATB. 2,4-Dibromophenol | C6H4Br2O | MD Topology | NMR | X-Ray. [Link]
-
NIST WebBook. Phenol, 3-bromo-. [Link]
-
ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 1400644-40-7|Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate|Methyl (2,4-dibromo-6-carbamoyl-phenoxy)acetate| -范德生物科技公司 [bio-fount.com]
- 3. 2,4-Dibromo-6-(2,4-Dibromophenoxy)Phenol | C12H6Br4O2 | CID 4563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl phenoxyacetate(2065-23-8) IR Spectrum [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
